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Compound of Interest

Compound Name: Thiomorpholine-2-carboxylic acid

CAS No.: 134676-66-7

Cat. No.: B152206 Get Quote

Thiomorpholine-2-carboxylic acid is a heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. As a saturated six-membered ring containing both a

secondary amine and a thioether, coupled with a carboxylic acid moiety, it serves as a versatile

scaffold for creating complex molecular architectures.[1] The thiomorpholine core, for instance,

has been instrumental in the development of potent and selective kinase inhibitors, where its

substitution for a morpholine group led to enhanced cellular potency and solubility in preclinical

candidates.[1]

The precise structural elucidation of this molecule and its derivatives is paramount for

understanding its structure-activity relationship (SAR) and ensuring the quality and integrity of

synthesized compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this

characterization process. This guide provides a comprehensive overview of the expected

spectroscopic data for Thiomorpholine-2-carboxylic acid, explains the rationale behind the

spectral features, and outlines robust experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation
Understanding the arrangement of atoms and functional groups within Thiomorpholine-2-
carboxylic acid is fundamental to interpreting its spectroscopic data. The molecule's structure,

with key atoms numbered for NMR correlation, is presented below.

Caption: Molecular structure of Thiomorpholine-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton
Environments
The proton NMR spectrum provides information on the number of distinct proton environments

and their neighboring protons. The electron-withdrawing nature of the sulfur, nitrogen, and

carboxylic acid groups significantly influences the chemical shifts.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
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Proton(s)
Expected Chemical Shift
(δ, ppm)

Rationale & Coupling
Insights

COOH 10.0 - 12.0

Highly deshielded acidic
proton; appears as a broad
singlet. Its chemical shift
is concentration-
dependent.[1][2]

H2 (methine) 3.5 - 4.0

Deshielded by the adjacent

sulfur atom and the electron-

withdrawing carboxylic acid

group. Will appear as a

multiplet (e.g., doublet of

doublets) due to coupling with

H3 protons.

H3, H5 (axial & equatorial) 2.8 - 3.2

Protons on carbons adjacent

to the nitrogen atom. They will

likely appear as complex,

overlapping multiplets due to

coupling with each other and

adjacent protons.[1]

H6 (axial & equatorial) 2.6 - 3.0

Protons on the carbon

adjacent to the sulfur atom.

Expected to be multiplets due

to geminal and vicinal

coupling.

| NH | 1.5 - 3.5 | Appears as a broad singlet; chemical shift and broadness are dependent on

solvent and concentration due to hydrogen bonding and exchange. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is

highly dependent on the electronic environment.

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆)
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Carbon(s)
Expected Chemical Shift
(δ, ppm)

Rationale

C=O (Carboxyl) 170 - 185

The carbonyl carbon is
significantly deshielded by
the two adjacent oxygen
atoms, causing it to
resonate far downfield.[1]
[2]

C2 (methine) 55 - 65

Attached to sulfur, nitrogen (via

C3), and the carboxyl group,

leading to a downfield shift.

C3, C5 45 - 55
Carbons adjacent to the

nitrogen atom.

| C6 | 25 - 35 | Carbon adjacent to the sulfur atom, typically appearing more upfield than

carbons adjacent to nitrogen. |

Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying the functional groups present in a

molecule by detecting their characteristic vibrational frequencies.

Key Diagnostic Absorptions
The IR spectrum of Thiomorpholine-2-carboxylic acid is dominated by the features of the

carboxylic acid group.

Expected IR Absorption Bands
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Functional Group Vibration Type
Expected
Frequency (cm⁻¹)

Intensity &
Appearance

O-H (Carboxyl) Stretch 2500 - 3300 Very Broad, Strong

C-H (Aliphatic) Stretch 2850 - 3000

Medium, Sharp

(superimposed on the

O-H stretch)[3][4]

C=O (Carboxyl) Stretch 1700 - 1760
Very Strong, Sharp[1]

[4]

C-N Stretch 1100 - 1282 Medium[5]

C-O Stretch 1210 - 1320 Strong[4][6]

O-H Bend (Out-of-plane) 910 - 950 Broad, Medium[4]

| C-S | Stretch | 660 - 710 | Weak to Medium[5] |

Causality Behind the Spectral Features: The O-H stretching band is exceptionally broad due to

strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy

states.[2][4][6] The C=O stretch is intense because of the large change in dipole moment

during the vibration.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule

and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Fragmentation
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Expected Mass Spectrometry Data
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Parameter Value Rationale

Molecular Formula C₅H₉NO₂S -

Molecular Weight 147.19 -

Theoretical [M+H]⁺ 148.0432

Calculated for C₅H₁₀NO₂S⁺.

HRMS can confirm this with

high precision.[1]

Key Fragment [M-OH]⁺ m/z 130.0

Loss of the hydroxyl radical

from the carboxylic acid group.

[1]

| Key Fragment [M-COOH]⁺ | m/z 102.0 | Decarboxylation, representing the loss of the entire

carboxylic acid group.[1] |

[M+H]⁺
m/z = 148.0432

[M-OH]⁺
m/z = 130.0

- OH (17 Da)

[M-COOH]⁺
m/z = 102.0

- COOH (45 Da)

Click to download full resolution via product page

Caption: Key fragmentation pathways for Thiomorpholine-2-carboxylic acid.

Experimental Protocols: A Self-Validating Approach
The following protocols are designed to generate high-quality, reliable spectroscopic data for

Thiomorpholine-2-carboxylic acid.

Protocol 1: NMR Data Acquisition
Sample Preparation:
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Accurately weigh 5-10 mg of Thiomorpholine-2-carboxylic acid.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a

clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the

observation of the exchangeable COOH and NH protons.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if

quantitative analysis or precise referencing is required.

Instrument Setup (400 MHz Spectrometer):

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal resolution (<0.5 Hz linewidth on the TMS signal).

Acquire a standard ¹H NMR spectrum with a 90° pulse, a relaxation delay of at least 2

seconds, and 16-32 scans.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A relaxation

delay of 2-5 seconds and a sufficient number of scans (e.g., 1024 or more) are required to

achieve an adequate signal-to-noise ratio.

Data Processing & Validation:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Calibrate the ¹H spectrum to the residual solvent peak or TMS (δ 0.00 ppm). Calibrate the

¹³C spectrum accordingly.

Integrate the ¹H signals. The ratios should correspond to the number of protons in each

environment, validating the structural assignment.

Protocol 2: LC-MS/MS Analysis
This protocol is designed for sensitive detection and quantification in complex matrices.
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Sample Preparation

Liquid Chromatography

Mass Spectrometry (ESI+)

Dissolve sample in
Mobile Phase A Filter (0.22 µm syringe filter) C18 Column

(e.g., 150x4.6 mm, 5 µm)
Inject 2-5 µL Full Scan (m/z 50-300)Eluent to ESI Source

Gradient Elution:
Water (0.1% HCOOH)
ACN (0.1% HCOOH)

Flow Rate:
0.6 mL/min

Targeted MS/MS
(Precursor ion: 148.04)

Confirm Parent Ion

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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